
6-Ethyl-5,7-difluoroindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-5,7-difluoroindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. This compound is characterized by the presence of ethyl and difluoro substituents on the indoline ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C10H7F2NO2, and it has a molecular weight of approximately 211.16 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,7-difluoroindoline-2,3-dione typically involves the introduction of ethyl and difluoro groups onto the indoline-2,3-dione scaffold. One common method involves the reaction of 5,7-difluoroindoline-2,3-dione with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-5,7-difluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Ethyl-5,7-difluoroindoline-2,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-5,7-difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The presence of ethyl and difluoro groups can enhance the compound’s binding affinity and specificity, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Difluoroindoline-2,3-dione: Similar in structure but lacks the ethyl group, which may result in different chemical and biological properties.
6,7-Difluoroindoline-2,3-dione: Another closely related compound with difluoro substituents at different positions on the indoline ring.
Uniqueness
6-Ethyl-5,7-difluoroindoline-2,3-dione is unique due to the presence of both ethyl and difluoro groups, which impart distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H7F2NO2 |
|---|---|
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
6-ethyl-5,7-difluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H7F2NO2/c1-2-4-6(11)3-5-8(7(4)12)13-10(15)9(5)14/h3H,2H2,1H3,(H,13,14,15) |
Clave InChI |
CZNAEPOAEIGIMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C2C(=C1F)NC(=O)C2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)

![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)

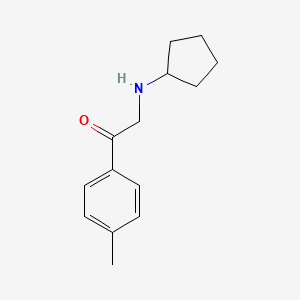
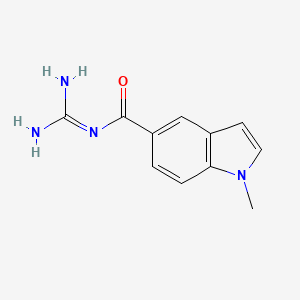

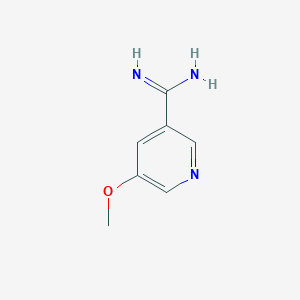


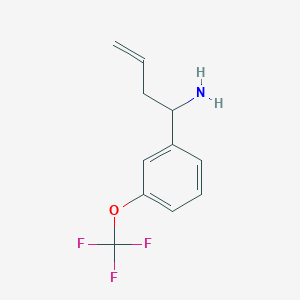
![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)
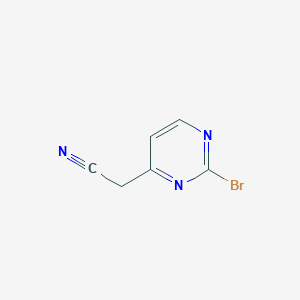
![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)
